molecular formula C23H41N3O3S B137075 Agelasidine D CAS No. 139680-61-8

Agelasidine D

Cat. No. B137075
CAS RN: 139680-61-8
M. Wt: 439.7 g/mol
InChI Key: ZWSGURSNDHDWDQ-MMYYNYMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agelasidine D is a natural product that is extracted from the marine sponge Agelas sp. It belongs to a class of compounds known as guanidine alkaloids. Agelasidine D has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

Agelasidine D exerts its therapeutic effects by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation can lead to the development of various diseases. Agelasidine D inhibits the activity of protein kinases by binding to their active site and preventing them from phosphorylating their target proteins.
Biochemical and Physiological Effects:
Agelasidine D has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Agelasidine D has antibacterial properties and has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, Agelasidine D has anti-inflammatory properties and has been found to reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

Agelasidine D has several advantages for lab experiments. It is a natural product that is readily available from the marine sponge Agelas sp. It has also been synthesized using various chemical reactions, allowing for large-scale production. However, Agelasidine D has some limitations for lab experiments. It is a complex molecule that has a challenging synthesis method, making it difficult to produce in large quantities. Additionally, Agelasidine D has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Agelasidine D. One direction is to investigate its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of Agelasidine D and its potential side effects.

Synthesis Methods

Agelasidine D is a complex molecule that has a challenging synthesis method. It is typically extracted from the marine sponge Agelas sp. However, several synthetic methods have been developed to produce Agelasidine D. One of the commonly used methods involves the use of a precursor molecule, 4-hydroxyarginine, which is then converted into Agelasidine D using various chemical reactions.

Scientific Research Applications

Agelasidine D has been the subject of scientific research due to its potential therapeutic properties. It has been shown to possess antitumor, antiviral, antibacterial, and anti-inflammatory properties. Agelasidine D has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

139680-61-8

Product Name

Agelasidine D

Molecular Formula

C23H41N3O3S

Molecular Weight

439.7 g/mol

IUPAC Name

2-[2-[(2E,6E)-3-(hydroxymethyl)-7-methyl-9-[(1R,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine

InChI

InChI=1S/C23H41N3O3S/c1-18(11-13-23(4)19(2)8-6-9-20(23)3)7-5-10-21(17-27)12-15-30(28,29)16-14-26-22(24)25/h7-8,12,20,27H,5-6,9-11,13-17H2,1-4H3,(H4,24,25,26)/b18-7+,21-12+/t20-,23+/m1/s1

InChI Key

ZWSGURSNDHDWDQ-MMYYNYMCSA-N

Isomeric SMILES

C[C@@H]1CCC=C([C@]1(C)CC/C(=C/CC/C(=C\CS(=O)(=O)CCN=C(N)N)/CO)/C)C

SMILES

CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C

Canonical SMILES

CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C

synonyms

agelasidine D

Origin of Product

United States

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